

Spectroscopic Profile of 8-Chloro-6-methylquinoline: A Technical Guide

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Compound of Interest

Compound Name: 8-Chloro-6-methylquinoline

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound **8-Chloro-6-methylquinoline**. The information presented herein is essential for its identification, characterization, and application in synthetic chemistry and drug development. This document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **8-Chloro-6-methylquinoline**. These predictions are derived from the analysis of structurally related compounds, including 8-chloroquinoline, 6-methylquinoline, 8-methylquinoline, and 6-chloroquinoline, and take into account the electronic effects of the chloro and methyl substituents on the quinoline core.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Spectral Data for **8-Chloro-6-methylquinoline**

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
~8.85	dd	J = 4.2, 1.7 Hz	H-2
~8.20	dd	J = 8.4, 1.7 Hz	H-4
~7.80	d	J = 8.2 Hz	H-5
~7.65	s	H-7	
~7.45	dd	J = 8.4, 4.2 Hz	H-3
~2.55	s	-CH ₃	

Table 2: Predicted ¹³C NMR Spectral Data for **8-Chloro-6-methylquinoline**

Chemical Shift (δ , ppm)	Assignment
~150.5	C-2
~148.0	C-8a
~138.0	C-6
~136.5	C-4
~133.0	C-8
~129.0	C-5
~128.0	C-4a
~127.5	C-7
~122.0	C-3
~21.5	-CH ₃

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for **8-Chloro-6-methylquinoline**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3050-3000	Medium	C-H stretching (aromatic)
2950-2850	Medium	C-H stretching (methyl)
1600-1450	Strong	C=C and C=N stretching (aromatic ring)
1450-1350	Medium	C-H bending (methyl)
850-750	Strong	C-H out-of-plane bending (aromatic)
750-650	Strong	C-Cl stretching

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for **8-Chloro-6-methylquinoline**

m/z	Relative Intensity (%)	Assignment
177	100	[M] ⁺ (Molecular ion, ³⁵ Cl)
179	33	[M+2] ⁺ (³⁷ Cl isotope)
142	~60	[M-Cl] ⁺
115	~40	[M-Cl-HCN] ⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for **8-Chloro-6-methylquinoline**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H and ¹³C NMR Spectroscopy

A sample of **8-Chloro-6-methylquinoline** (approximately 10-20 mg) is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in a 5 mm NMR tube.

[1] The spectrum is recorded on a 400 MHz (or higher) NMR spectrometer.[2]

- ^1H NMR: The spectrum is acquired with a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds. Chemical shifts are referenced to the residual solvent peak (CHCl_3 at 7.26 ppm).
- ^{13}C NMR: The spectrum is typically recorded with proton decoupling to simplify the spectrum to single lines for each carbon atom.[3] A pulse angle of 30 degrees and a relaxation delay of 2-5 seconds are used. Chemical shifts are referenced to the solvent peak (CDCl_3 at 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

The IR spectrum of **8-Chloro-6-methylquinoline** can be obtained using the Attenuated Total Reflectance (ATR) technique or as a KBr pellet.[4]

- ATR: A small amount of the solid sample is placed directly on the ATR crystal, and pressure is applied to ensure good contact. The spectrum is recorded over a range of $4000\text{-}400\text{ cm}^{-1}$. A background spectrum of the clean, empty ATR crystal is recorded and automatically subtracted from the sample spectrum.
- KBr Pellet: Approximately 1-2 mg of the sample is ground with 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The pellet is placed in the sample holder of the FT-IR spectrometer, and the spectrum is recorded.

Mass Spectrometry (MS)

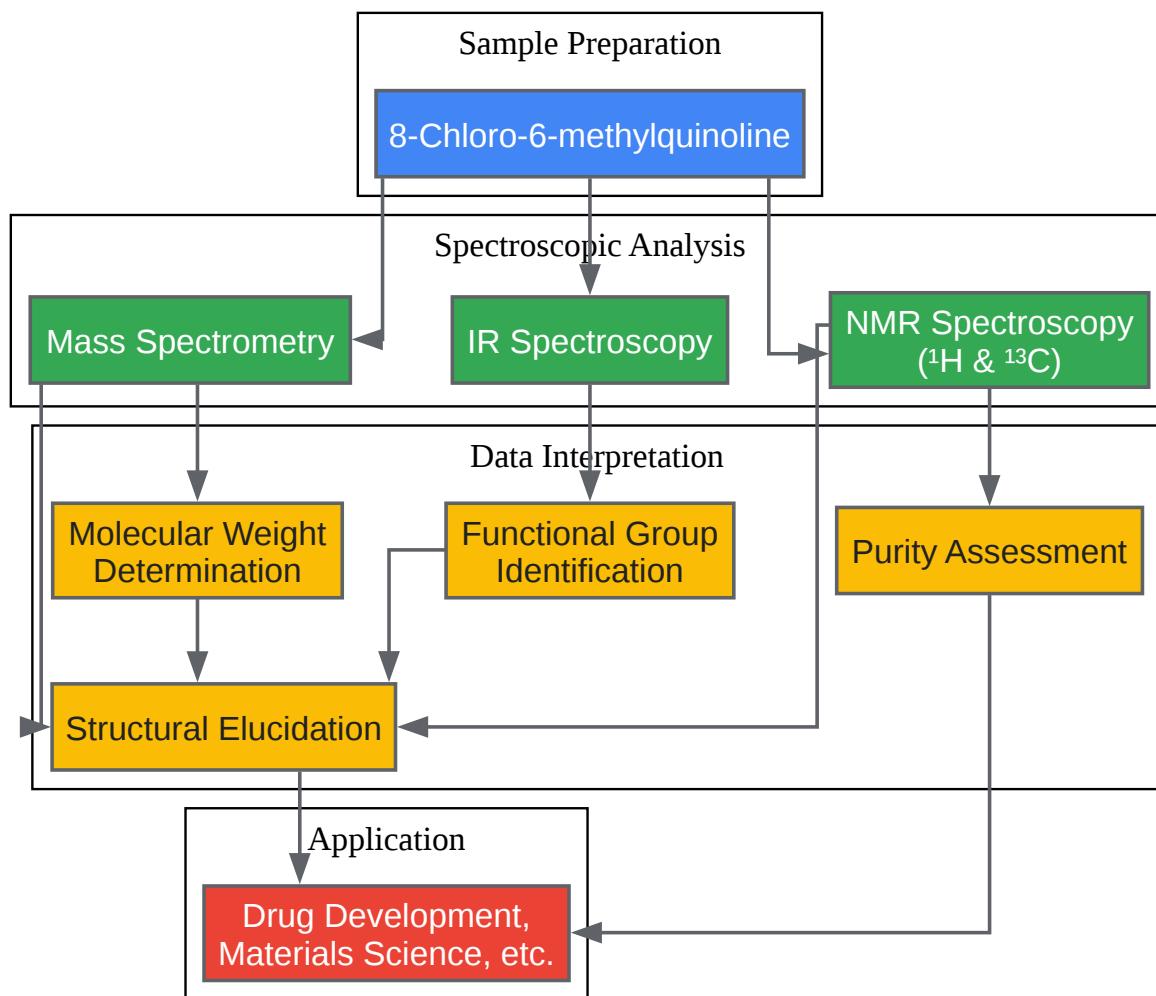
The mass spectrum is typically obtained using a mass spectrometer with an electron ionization (EI) source.[5]

- Sample Introduction: The sample is introduced into the ion source, often via a direct insertion probe or after separation by gas chromatography (GC).
- Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion ($[\text{M}]^+$) and various fragment ions.[5]

- Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
- Detection: A detector records the abundance of each ion, generating a mass spectrum that plots relative intensity versus m/z.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **8-Chloro-6-methylquinoline**.



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Caption: Workflow of Spectroscopic Analysis.

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